4-溴-3-甲氧基-2-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. The overall yield could be increased from 3.6% to 29.4% . Other methods of synthesis include bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide .

Molecular Structure Analysis

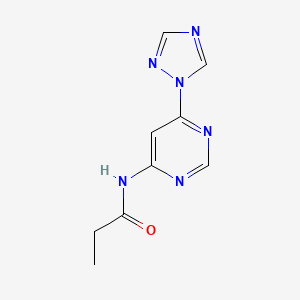

The molecular formula of 4-Bromo-3-methoxy-2-methylpyridine is C7H8BrNO . The molecular weight is 202.05 .

Chemical Reactions Analysis

4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It is also used in the Suzuki–Miyaura coupling reaction .

Physical And Chemical Properties Analysis

The density of 4-Bromo-3-methoxy-2-methylpyridine is 1.5±0.1 g/cm3 . The boiling point is 232.3±35.0 °C at 760 mmHg .

科学研究应用

Application in Organic Synthesis

Field

Organic Chemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” is used as a starting material in the preparation of crown-ester-bipyridines and viologens .

Methods of Application

The compound is used in sodium or nickel reductive coupling, side chain oxidation, and esterification .

Results or Outcomes

The compound serves as an important raw material and intermediate in organic synthesis .

Application in Pharmaceutical Research

Field

Pharmaceutical Chemistry

Application Summary

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .

Methods of Application

The synthesis involves 7 linear steps, starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Results or Outcomes

With a total yield of 29.4%, the optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .

Application in Dye Manufacturing

Field

Dye Chemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” is used as an important raw material and intermediate in the manufacturing of dyes .

Methods of Application

The compound is used in various chemical reactions such as sodium or nickel reductive coupling, side chain oxidation, and esterification to produce different types of dyes .

Results or Outcomes

The compound has been found to be effective in producing a variety of dyes with different color properties .

Application in Agrochemicals

Field

Agrochemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” is used as a raw material and intermediate in the production of agrochemicals .

Methods of Application

The compound is used in various chemical reactions to produce agrochemicals. These reactions include sodium or nickel reductive coupling, side chain oxidation, and esterification .

Results or Outcomes

The compound has been found to be effective in producing a variety of agrochemicals with different properties .

Application in the Synthesis of Ocular Age Pigment A2-E

Field

Biochemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” may be used in the total synthesis of ocular age pigment A2-E .

Methods of Application

The compound is used in the preparation of methoxy-2-(2-pyridyl)indoles .

Results or Outcomes

The compound has been found to be effective in producing ocular age pigment A2-E .

Application in the Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” may be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine .

Methods of Application

The compound is used in a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .

Results or Outcomes

The compound has been found to be effective in producing 2-(2′,4′-difluorophenyl)-4-methylpyridine .

安全和危害

属性

IUPAC Name |

4-bromo-3-methoxy-2-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMULTJAREUPAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methoxy-2-methylpyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2687053.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)

![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)